Etilevodopa

Catalog No.
S527588
CAS No.
37178-37-3
M.F
C11H15NO4
M. Wt
225.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etilevodopa

CAS Number

37178-37-3

Product Name

Etilevodopa

IUPAC Name

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C11H15NO4/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7/h3-4,6,8,13-14H,2,5,12H2,1H3/t8-/m0/s1

InChI Key

NULMGOSOSZBEQL-QMMMGPOBSA-N

SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N

Solubility

Soluble in DMSO

Synonyms

Etilevodopa; Levodopa ethyl ester; L-Dopa ethyl ester;

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N

Description

The exact mass of the compound Etilevodopa is 225.1001 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Catecholamines - Dihydroxyphenylalanine - Supplementary Records. It belongs to the ontological category of tyrosine derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.3

Exact Mass

225.1001

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

895X917GYE

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in parkinson's disease.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD [HSA:1812 1813 1814 1815 1816] [KO:K04144 K04145 K04146 K04147 K05840]

Pictograms

Irritant

Irritant

Other CAS

37178-37-3

Wikipedia

Etilevodopa

Dates

Modify: 2023-08-15
1: Singh V, Somvanshi P. Homology modeling of adenosine A2A receptor and molecular docking for exploration of appropriate potent antagonists for treatment of Parkinson's disease. Curr Aging Sci. 2009 Jul;2(2):127-34. PubMed PMID: 20021407.
2: Blindauer K, Shoulson I, Oakes D, Kieburtz K, Schwid S, Fahn S, Stern M, Goetz C, Nutt J, Goren S, Sayag N, Scolnik M, Levy R, Eyal E, Salzman P, Pagano M; Parkinson Study Group. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations. Arch Neurol. 2006 Feb;63(2):210-6. PubMed PMID: 16476809.
3: Johnston TH, Brotchie JM. Drugs in development for Parkinson's disease. Curr Opin Investig Drugs. 2004 Jul;5(7):720-6. Review. PubMed PMID: 15298067.
4: Djaldetti R, Giladi N, Hassin-Baer S, Shabtai H, Melamed E. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study. Clin Neuropharmacol. 2003 Nov-Dec;26(6):322-6. PubMed PMID: 14646613.
5: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Apr;25(3):225-48. Review. PubMed PMID: 12743628.

Explore Compound Types